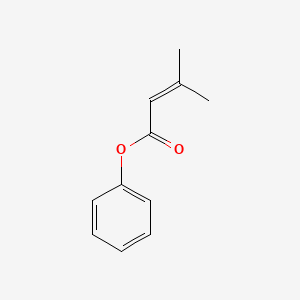

Phenyl 3-methylbut-2-enoate

CAS No.: 54897-52-8

Cat. No.: VC14400111

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54897-52-8 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | phenyl 3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3 |

| Standard InChI Key | FFACJJSUQMXDRE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(=O)OC1=CC=CC=C1)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

Phenyl 3-methylbut-2-enoate is systematically named according to IUPAC guidelines as phenyl 3-methylbut-2-enoate, reflecting the esterification of the carboxylic acid group of tiglic acid with the hydroxyl group of phenol. The structure consists of a phenyl group (CH) linked via an oxygen atom to the carbonyl carbon of the tiglate moiety (CH=C(CH)COO–) . The α,β-unsaturated system (C=C–COO–) confers unique electronic and steric properties, influencing its reactivity in organic transformations such as Michael additions or Diels-Alder reactions .

Table 1: Key Structural and Molecular Data

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight (g/mol) | 174.19 | Calculated |

| CAS Registry Number | 54897-52-8 | |

| InChIKey | Not reported | – |

Synthesis and Reaction Pathways

Esterification Methods

The synthesis of phenyl 3-methylbut-2-enoate can be achieved through classical acid-catalyzed esterification or modern coupling reagents. For example, Shiina (2004) demonstrated the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent for ester formation between carboxylic acids and alcohols under mild conditions . Applied to tiglic acid and phenol, this method would likely yield phenyl tiglate with high efficiency. Similarly, Mukaiyama et al. (1992) reported the use of 2-chloro-1-methylpyridinium iodide (CMPI) as a coupling reagent for sterically hindered esters, a strategy that could be adapted for synthesizing this compound .

Side Reactions and Byproducts

The α,β-unsaturated system in phenyl tiglate makes it susceptible to nucleophilic attack at the β-carbon. For instance, in the presence of amines or thiols, Michael adducts may form, necessitating careful control of reaction conditions to prevent undesired side products . Additionally, dimerization or polymerization—observed in analogs like phenyl 1,4-bis(3-methylbut-2-enoate)—could occur under acidic or high-temperature conditions .

Physical and Chemical Properties

Thermodynamic Properties

While direct measurements for phenyl 3-methylbut-2-enoate are unavailable, comparative data from structurally similar esters provide valuable approximations. For example, 4-(3-methyloxiranyl)-phenyl tiglate exhibits a Gibbs free energy of formation (ΔfG°) of -25.55 kJ/mol and an enthalpy of formation (ΔfH° gas) of -324.14 kJ/mol . These values suggest moderate stability, consistent with the conjugated π-system’s resonance stabilization.

Table 2: Estimated Thermodynamic Properties

Solubility and Partition Coefficients

The logP (octanol-water partition coefficient) of phenyl tiglate is estimated to be ~3.1, similar to phenyl 1,4-bis(3-methylbut-2-enoate) (logP = 3.02) . This hydrophobicity implies preferential solubility in organic solvents like dichloromethane or ethyl acetate, aligning with typical ester behavior.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of phenyl tiglate is expected to exhibit key absorption bands at:

-

~1710–1740 cm: Stretching vibration of the ester carbonyl (C=O).

-

~1630–1670 cm: C=C stretching of the α,β-unsaturated system.

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

C NMR:

Applications and Functional Relevance

Industrial and Synthetic Utility

Phenyl 3-methylbut-2-enoate serves as a versatile intermediate in organic synthesis. Its α,β-unsaturated ester moiety is a key substrate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume